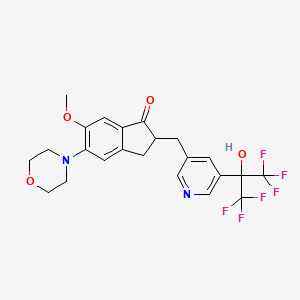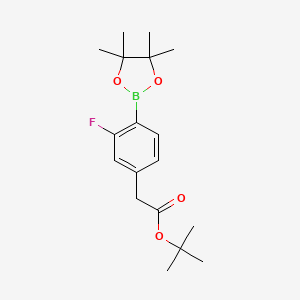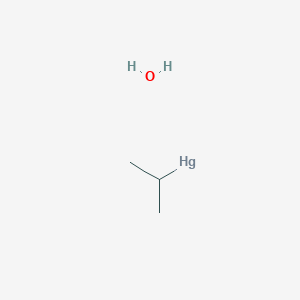
Propan-2-ylmercury hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propan-2-ylmercury hydrate is a chemical compound with the molecular formula C3H9HgO and a molecular weight of 261.69 g/mol . It is a mercury-containing compound, which makes it of interest in various fields of scientific research due to the unique properties of mercury.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of propan-2-ylmercury hydrate typically involves the reaction of isopropyl alcohol with mercuric oxide in the presence of water. The reaction is carried out under controlled conditions to ensure the formation of the hydrate form of the compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to the specialized nature of the compound and the potential hazards associated with mercury compounds. laboratory-scale synthesis methods can be scaled up with appropriate safety measures and equipment.
Chemical Reactions Analysis
Types of Reactions
Propan-2-ylmercury hydrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different mercury-containing products.
Reduction: Reduction reactions can convert this compound to elemental mercury or other mercury compounds.
Substitution: The isopropyl group can be substituted with other organic groups under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of mercuric oxide, while reduction can yield elemental mercury .
Scientific Research Applications
Propan-2-ylmercury hydrate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound is studied for its effects on biological systems, particularly its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore the potential therapeutic applications of mercury-containing compounds, including this compound.
Industry: The compound is used in the production of certain industrial chemicals and materials.
Mechanism of Action
The mechanism of action of propan-2-ylmercury hydrate involves its interaction with biological molecules, particularly proteins and enzymes. The mercury atom in the compound can form strong bonds with sulfur-containing amino acids in proteins, leading to changes in protein structure and function. This interaction can disrupt normal cellular processes and lead to toxic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to propan-2-ylmercury hydrate include other organomercury compounds such as methylmercury and ethylmercury. These compounds also contain mercury atoms bonded to organic groups and exhibit similar chemical properties .
Uniqueness
This compound is unique due to its specific structure and the presence of the isopropyl group. This structural feature can influence its reactivity and interactions with biological molecules, making it distinct from other organomercury compounds .
Properties
Molecular Formula |
C3H9HgO |
|---|---|
Molecular Weight |
261.69 g/mol |
IUPAC Name |
propan-2-ylmercury;hydrate |
InChI |
InChI=1S/C3H7.Hg.H2O/c1-3-2;;/h3H,1-2H3;;1H2 |
InChI Key |
ISUWYTJFRLGJRK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Hg].O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


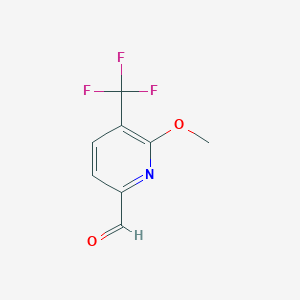
![6-Methyl-6-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B13978657.png)
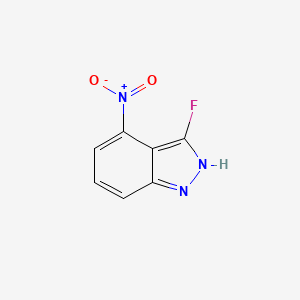
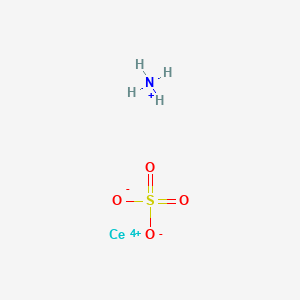
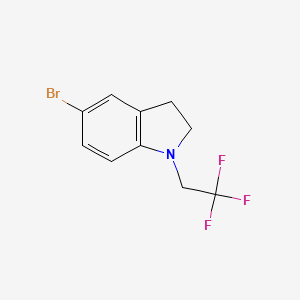
![6-Chloroimidazo[1,2-a]pyridine-8-methanol](/img/structure/B13978681.png)
![Benzo[h]quinoline-4-carbonitrile](/img/structure/B13978688.png)
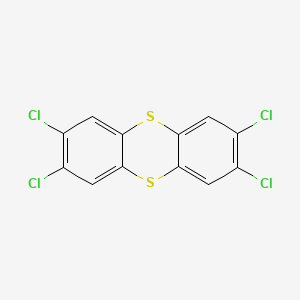
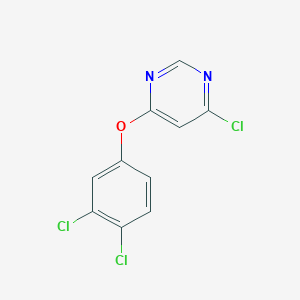
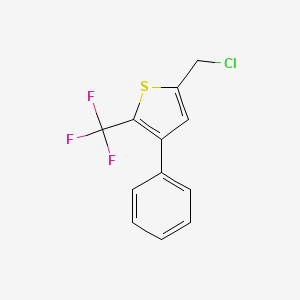
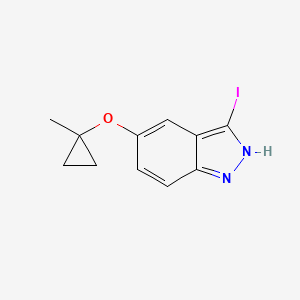
![Methyl 2-{[(3-nitrophenyl)sulfonyl]amino}benzoate](/img/structure/B13978731.png)
